molecular formula C16H15N5O B6513190 N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide CAS No. 108810-84-0

N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide

Cat. No. B6513190
CAS RN: 108810-84-0
M. Wt: 293.32 g/mol
InChI Key: XOLFZVAYIXLMDO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It is also a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .


Molecular Structure Analysis

The molecular formula of the compound is C15H15N5O . The InChI string is InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 .


Chemical Reactions Analysis

The compound has been found to block the Lin28/let-7 interaction, rescue let-7 processing and function in Lin28-expressing cancer cells, induce differentiation of mouse embryonic stem cells, and reduce tumor-sphere formation by 22Rv1 and Huh7 cells .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 281.31 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.2 .

Scientific Research Applications

Medicinal Applications

This compound has been used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .

Anti-Inflammatory Applications

The compound has been described as having anti-inflammatory properties . This could make it useful in the treatment of various conditions where inflammation plays a key role.

Anticancer Applications

The compound has shown potential in the treatment of lung cancer . It can inhibit metastasis and infiltration of lung cancer, which could make it a valuable tool in cancer treatment.

Antimicrobial Applications

Compounds with a similar structure have shown antimicrobial properties . While specific antimicrobial applications for this compound have not been mentioned, it’s possible that it could have similar properties.

Analgesic and Anti-Inflammatory Applications

Compounds with a similar structure have been described as having analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.

Antioxidant Applications

Compounds with a similar structure have shown antioxidant properties . This could make the compound useful in the treatment of conditions related to oxidative stress.

Antiviral Applications

Compounds with a similar structure have shown antiviral properties . This suggests potential applications in the treatment of viral infections.

Enzyme Inhibitor Applications

Compounds with a similar structure have been used as enzyme inhibitors . This could make the compound useful in the treatment of conditions related to enzyme activity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with the compound are H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-18-19-15-8-7-14(20-21(10)15)12-3-2-4-13(9-12)17-16(22)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLFZVAYIXLMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7.6 g of 3-methyl-6-(3-aminophenyl)-1,2,4-triazolo[4,3-b]-pyridazine in 1.5 liters of dichloromethane was added 6 ml of N,N-diisopropylethylamine and 3.1 ml of cyclopropane carboxylic acid chloride. The solution was stirred at room temperature for 4 hours, washed with 200 ml of saturated sodium bicarbonate solution, dried and the solvent removed in vacuo. The residue was crystallized from dichloromethanehexane to give 2.24 g of tan crystals, mp 255°-258° C. A sample recrystallized from dichloromethane-hexane gave white crystals, mp 259°-262° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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